molecular formula C16H17BrN4O2 B2490621 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034400-18-3

5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Katalognummer: B2490621
CAS-Nummer: 2034400-18-3
Molekulargewicht: 377.242
InChI-Schlüssel: OPSVOARUJNMGEW-HDJSIYSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a synthetic organic compound that features a bromine atom, a pyrimidin-2-yloxy group, and a nicotinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves multiple steps:

    Formation of the pyrimidin-2-yloxy group: This can be achieved by reacting pyrimidine with an appropriate alkylating agent under basic conditions.

    Cyclohexylation: The pyrimidin-2-yloxy group is then attached to a cyclohexane ring through a nucleophilic substitution reaction.

    Bromination: The cyclohexylated intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Nicotinamide coupling: Finally, the brominated intermediate is coupled with nicotinamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nicotinamide moiety.

    Reduction: Reduction reactions could target the bromine atom or the pyrimidin-2-yloxy group.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

    Oxidation: Products may include oxidized forms of the nicotinamide moiety.

    Reduction: Reduced forms of the compound, potentially with the bromine atom replaced by hydrogen.

    Substitution: New compounds where the bromine atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Probes: It may serve as a probe for studying biological processes involving nicotinamide or pyrimidine derivatives.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, particularly in diseases where nicotinamide or pyrimidine pathways are involved.

Industry

    Material Science:

Wirkmechanismus

The mechanism of action of 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes that interact with nicotinamide or pyrimidine derivatives.

    Receptor Binding: It could bind to receptors involved in signaling pathways, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-N-(cyclohexyl)nicotinamide: Lacks the pyrimidin-2-yloxy group.

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide: Lacks the bromine atom.

Uniqueness

    Structural Features: The combination of a bromine atom, pyrimidin-2-yloxy group, and nicotinamide moiety makes 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide unique.

    Reactivity: The presence of the bromine atom provides unique reactivity compared to similar compounds.

Biologische Aktivität

5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a synthetic organic compound notable for its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and biological effects based on diverse research findings.

Compound Overview

Chemical Structure:

  • IUPAC Name: 5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
  • Molecular Formula: C16H17BrN4O2
  • CAS Number: 2034400-18-3

The compound features a bromine atom, a pyrimidin-2-yloxy group, and a nicotinamide moiety, which contribute to its unique reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidin-2-yloxy Group: Reacting pyrimidine with an alkylating agent under basic conditions.
  • Cyclohexylation: Attaching the pyrimidin-2-yloxy group to a cyclohexane ring through nucleophilic substitution.
  • Bromination: Using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Nicotinamide Coupling: Coupling the brominated intermediate with nicotinamide using coupling reagents such as EDCI.

The biological activity of this compound may involve various mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that interact with nicotinamide or pyrimidine derivatives, potentially affecting metabolic pathways.
  • Receptor Binding: It could modulate the activity of receptors involved in various signaling pathways, influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, pyrimidine derivatives have shown significant inhibitory effects on cancer cell proliferation:

  • A study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative effects .
  • The compound's structural features suggest it could also inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Antimicrobial Properties

Pyrimidine-based compounds have been evaluated for their antimicrobial activities:

  • Research on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that similar modifications in the structure of this compound may enhance its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

CompoundStructural FeaturesBiological Activity
5-bromo-N-(cyclohexyl)nicotinamideLacks the pyrimidin-2-yloxy groupLimited activity compared to target compound
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamideLacks the bromine atomPotentially less reactive

The unique combination of structural features in this compound enhances its potential biological activity compared to similar compounds.

Eigenschaften

IUPAC Name

5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-12-8-11(9-18-10-12)15(22)21-13-2-4-14(5-3-13)23-16-19-6-1-7-20-16/h1,6-10,13-14H,2-5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSVOARUJNMGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.